ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Description
The compound ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a triazole-based derivative featuring a 1,2,4-triazole core substituted with:
- A 4-phenyl group at position 2.
- A 5-[2-(5-methyl-2-furyl)ethyl] side chain at position 3.
- A thioacetyl-amino benzoate ester moiety linked to the triazole via a sulfur atom.
This structure combines pharmacophoric elements known for diverse biological activities. The 1,2,4-triazole scaffold is widely studied for antimicrobial, antifungal, and enzyme-inhibitory properties . The 5-methyl-2-furyl substituent may enhance lipophilicity and π-π interactions, while the benzoate ester improves membrane permeability .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[2-(5-methylfuran-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-25(32)19-10-12-20(13-11-19)27-24(31)17-35-26-29-28-23(16-15-22-14-9-18(2)34-22)30(26)21-7-5-4-6-8-21/h4-14H,3,15-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUANUEBEJXBMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioacetyl Linkages
(a) Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazol-3-Yl)Thio)Acet(Propan,Benz)Imidates ()
- Key Differences :
- The target compound substitutes 5-phenethyl with 5-[2-(5-methyl-2-furyl)ethyl] , introducing a heterocyclic furan ring.
- The benzoate ester in the target contrasts with imidate derivatives in this series.
- Impact :
(b) Methyl 2-[({[5-(2-Furyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Thio}Acetyl)Amino]Benzoate ()
- Key Differences :
- The target’s 5-methyl-2-furyl vs. 2-furyl substitution.
- Ethyl benzoate (target) vs. methyl benzoate.
- Ethyl esters typically exhibit slower hydrolysis than methyl esters, prolonging half-life .
Analogues with Furan and Thiazole Substitutions
(a) 5-(Furan-2-Yl)-4H-1,2,4-Triazole-3-Thione Derivatives ()
- Key Differences :
- The target lacks a thione (–SH) group but includes a thioacetyl (–S–CH₂–CO–) linker.
- Impact :
(b) 4-Substituted-3-(4-Bromobenzyl)-5-(Thiophen-2-Yl)-4H-1,2,4-Triazoles ()
- Key Differences :
- Thiophene vs. furan in the target.
- Bromobenzyl vs. phenyl substitution.
Data Table: Key Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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